L-Tyrosine-d2-1

Description

The exact mass of the compound L-4-Hydroxyphenyl-3,5-d2-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality L-Tyrosine-d2-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosine-d2-1 including the price, delivery time, and more detailed information at info@benchchem.com.

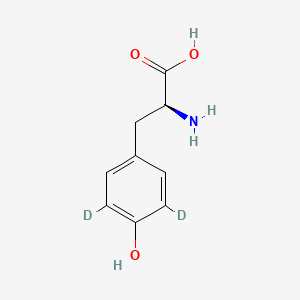

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-ZQCIBQAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473726 | |

| Record name | L-4-Hydroxyphenyl-3,5-d2-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30811-19-9 | |

| Record name | L-4-Hydroxyphenyl-3,5-d2-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30811-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Tyrosine-d2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine-d2, a deuterated stable isotope-labeled form of the non-essential amino acid L-Tyrosine, serves as a critical tool in advanced biomedical and pharmaceutical research. Its unique properties make it an invaluable asset for precise quantification and metabolic tracing studies. This guide provides a comprehensive overview of the applications, experimental methodologies, and data interpretation associated with the use of L-Tyrosine-d2.

Core Applications in Research

The primary utility of L-Tyrosine-d2 lies in its application as an internal standard for quantitative analysis and as a tracer for metabolic pathways.

-

Internal Standard for Quantitative Analysis: In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, L-Tyrosine-d2 is used as an internal standard.[1] Because it is chemically identical to the endogenous L-Tyrosine but has a different mass, it can be added to biological samples at a known concentration. This allows for the accurate quantification of the unlabeled L-Tyrosine by correcting for variations in sample preparation and instrument response.

-

Metabolic and Pharmacokinetic Tracer: The deuterium label allows researchers to trace the fate of L-Tyrosine in vivo and in vitro.[1] This is particularly useful in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of L-Tyrosine and its derivatives. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate metabolic pathways and fluxes. Deuteration can also subtly affect the metabolic profiles and pharmacokinetic properties of molecules.[1]

Quantitative Data

The physical and chemical properties of L-Tyrosine-d2 are essential for its use in quantitative research. The following table summarizes key quantitative data for commercially available L-Tyrosine-d2 variants.

| Property | L-Tyrosine-d2 (ring-3,5-D2) | L-Tyrosine-d2 (3,3-D2) | L-Tyrosine (Unlabeled) |

| Molecular Formula | C₉H₉D₂NO₃ | C₉H₉D₂NO₃ | C₉H₁₁NO₃ |

| Molecular Weight | 183.20 g/mol | 183.21 g/mol | 181.19 g/mol |

| CAS Number (Labeled) | 30811-19-9 | 72963-27-0 | N/A |

| CAS Number (Unlabeled) | 60-18-4 | 60-18-4 | 60-18-4 |

| Chemical Purity | ≥98% | ≥98% | N/A |

Experimental Protocols

Protocol 1: Quantification of L-Tyrosine in Plasma using LC-MS/MS with L-Tyrosine-d2 as an Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of L-Tyrosine in human plasma.

1. Materials and Reagents:

-

L-Tyrosine-d2 (as internal standard)

-

L-Tyrosine (for calibration curve)

-

Human plasma (e.g., K2-EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standards and Samples:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of L-Tyrosine and L-Tyrosine-d2 in 0.1% formic acid in water.

-

Calibration Standards: Serially dilute the L-Tyrosine stock solution to prepare a series of calibration standards ranging from the expected physiological concentrations. Spike each calibration standard with the L-Tyrosine-d2 internal standard at a fixed concentration.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the L-Tyrosine-d2 internal standard solution.

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Tyrosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

L-Tyrosine-d2: Monitor the transition from the deuterated precursor ion to its corresponding product ion.

-

-

Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both L-Tyrosine and L-Tyrosine-d2.

-

Calculate the ratio of the peak area of L-Tyrosine to the peak area of L-Tyrosine-d2.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Tyrosine standards.

-

Determine the concentration of L-Tyrosine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for L-Tyrosine quantification using LC-MS/MS.

Caption: Incorporation of L-Tyrosine-d2 into catecholamine synthesis.

References

An In-depth Technical Guide to the Chemical Properties and Structure of L-Tyrosine-d2

L-Tyrosine-d2 is a stable isotope-labeled version of the non-essential amino acid L-Tyrosine. This deuterated analog serves as an invaluable tool in various research applications, particularly in metabolic studies, proteomics, and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The incorporation of deuterium atoms allows for the differentiation and tracing of L-Tyrosine and its metabolites in complex biological systems. This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of L-Tyrosine-d2 for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

L-Tyrosine, or 4-hydroxyphenylalanine, is an α-amino acid with a phenol side chain. It is a precursor for the synthesis of crucial catecholamines, including dopamine, norepinephrine, and epinephrine.[3][] The deuterated form, L-Tyrosine-d2, retains the fundamental biochemical properties of its unlabeled counterpart while providing a distinct mass shift that is detectable by mass spectrometry. Several isotopologues of L-Tyrosine-d2 are commercially available, with deuterium atoms substituted at different positions on the molecule. The most common variants include L-Tyrosine-3,3-d2 and L-Tyrosine-ring-3,5-d2.

The key chemical and physical properties of common L-Tyrosine-d2 isotopologues are summarized in the table below.

| Property | L-Tyrosine-3,3-d2 | L-Tyrosine-2,6-d2 | L-Tyrosine-(phenyl-3,5-d2) |

| Synonyms | L-Tyrosine-β,β-d2, L-4-Hydroxyphenyl(alanine-3,3-d2) | L-4-Hydroxyphenyl-2,6-d2-alanine | L-4-Hydroxyphenyl-3,5-d2-alanine |

| CAS Number | 72963-27-0[5][6] | 57746-15-3[7][8] | 30811-19-9[2][9] |

| Molecular Formula | C₉H₉D₂NO₃[5] | C₉H₉D₂NO₃[8] | C₉H₉D₂NO₃[9] |

| Molecular Weight | 183.20 g/mol [6] | 183.20 g/mol [7][8][10] | 183.20 g/mol [2][9] |

| Appearance | Solid[6] | Solid[7][8] | Solid[11] |

| Melting Point | >300 °C (decomposes)[6][7][8] | >300 °C (decomposes)[7][8] | >300 °C (decomposes)[11] |

| Isotopic Purity | ≥98 atom % D[6] | ≥98 atom % D[7] | ≥98 atom % D[9][11] |

| Chemical Purity | ≥98% (CP)[6] | - | ≥99% (CP)[11] |

| Optical Activity | [α]25/D -12.0°, c = 1 in 1 M HCl[6] | [α]25/D -12°, c = 1 in 1 M HCl[7] | [α]25/D -12.0°, c = 1 in 1 M HCl[11] |

| Solubility | Soluble in 1 M HCl (25 mg/mL).[12] Unlabeled L-Tyrosine is sparingly soluble in water (0.45 g/L at 25°C) but soluble in acidic and alkaline solutions.[13][14][15] | Soluble in 1M HCl. | Soluble in 1M HCl. |

| SMILES String | [2H]C([2H])(--INVALID-LINK--C(O)=O)c1ccc(O)cc1[6] | [2H]c1cc(O)cc([2H])c1C--INVALID-LINK--C(O)=O[7] | [2H]c1cc(C--INVALID-LINK--C(O)=O)cc([2H])c1O[11] |

| InChI Key | OUYCCCASQSFEME-KETSZMSZSA-N[6] | OUYCCCASQSFEME-RANRWVQCSA-N[7] | OUYCCCASQSFEME-ZQCIBQAJSA-N[11] |

Experimental Protocols

L-Tyrosine-d2 is frequently used as an internal standard in quantitative analytical methods. Below are general methodologies for its application in LC-MS and NMR.

1. Quantitative Analysis by LC-MS

This protocol outlines the use of L-Tyrosine-d2 as an internal standard for the quantification of L-Tyrosine in a biological matrix (e.g., plasma, cell lysate).

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of the sample, add a known concentration of L-Tyrosine-d2 solution (e.g., 10 µL of a 1 µg/mL solution in a suitable solvent). The amount should be comparable to the expected concentration of the analyte.

-

Precipitate proteins by adding 400 µL of a cold organic solvent, such as acetonitrile or methanol.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

-

LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography is typically employed.

-

Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used.

-

Ionization Mode: ESI+.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both L-Tyrosine and L-Tyrosine-d2.

-

L-Tyrosine (unlabeled): e.g., m/z 182.1 → 136.1

-

L-Tyrosine-d2: e.g., m/z 184.1 → 138.1

-

-

Data Analysis: The concentration of L-Tyrosine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

-

2. NMR Spectroscopy

L-Tyrosine-d2 can be used as a tracer in metabolic studies or to aid in spectral assignment in complex mixtures.

-

Sample Preparation:

-

Dissolve the lyophilized sample or extract in a deuterated solvent (e.g., D₂O) suitable for NMR.

-

Add a known concentration of an internal reference standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiment: A standard 1D ¹H NMR experiment is typically sufficient. For more complex mixtures, 2D experiments like ¹H-¹³C HSQC may be employed.[13]

-

Parameters:

-

Pulse Program: A water suppression sequence (e.g., presaturation) is often necessary for aqueous samples.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~5 seconds.

-

Number of Scans: Dependent on sample concentration, ranging from 16 to 256 or more.

-

-

Data Analysis: The signals corresponding to the protons on the deuterated positions will be absent or significantly reduced in the ¹H NMR spectrum of L-Tyrosine-d2, aiding in peak assignment. Quantification can be performed by integrating the area of a well-resolved peak relative to the internal standard.

-

Applications in Research and Signaling Pathways

L-Tyrosine is a critical precursor in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. This pathway is fundamental to numerous physiological and cognitive processes.[16] L-Tyrosine-d2 is an essential tool for tracing the flux through this pathway in vivo and in vitro.

Caption: Catecholamine biosynthesis pathway traced with L-Tyrosine-d2.

By introducing L-Tyrosine-d2 into a biological system, researchers can monitor the appearance of its deuterated metabolites using mass spectrometry, providing insights into the rate of synthesis and turnover of these vital neurotransmitters. This approach is crucial for studying neurological disorders, the effects of drugs on neurotransmitter systems, and the impact of stress on cognitive function.[3][17]

The use of L-Tyrosine-d2 as an internal standard is a routine application in metabolomics and clinical chemistry for accurate quantification. The workflow for such an experiment is depicted below.

Caption: General workflow for quantification using L-Tyrosine-d2 as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Tyrosine (ring-3,5-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-449-5 [isotope.com]

- 3. examine.com [examine.com]

- 5. L-Tyrosine-d2 | CAS 72963-27-0 | LGC Standards [lgcstandards.com]

- 6. L-Tyrosine-3,3-d2 98 atom % D, 98% (CP) | 72963-27-0 [sigmaaldrich.com]

- 7. L -Tyrosine-2,6-d2 D 98atom 57746-15-3 [sigmaaldrich.com]

- 8. L-TYROSINE-2,6-D2 CAS#: 57746-15-3 [m.chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. L-Tyrosine-2,6-d2 | C9H11NO3 | CID 10261774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 15. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 16. Food for thought: association between dietary tyrosine and cognitive performance in younger and older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of L-Tyrosine-(phenyl-3,5-d2)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and purification of L-Tyrosine-(phenyl-3,5-d2), a stable isotope-labeled version of the amino acid L-tyrosine. This deuterated analog is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry.[1] The strategic placement of deuterium on the phenyl ring allows for tracing the metabolic fate of tyrosine and can influence the pharmacokinetic profiles of drugs derived from it.

Synthesis of L-Tyrosine-(phenyl-3,5-d2)

The synthesis of L-Tyrosine-(phenyl-3,5-d2) (CAS No: 30811-19-9) is most commonly achieved through a direct hydrogen-deuterium (H/D) exchange reaction on the aromatic ring of L-tyrosine.[2] Acid-catalyzed exchange in a deuterated medium is an effective method for selectively labeling the ortho positions (3' and 5') relative to the hydroxyl group.[2]

Experimental Protocol: Acid-Catalyzed H/D Exchange

This protocol is based on established methods for the deuteration of aromatic amino acids.[2]

Materials:

-

L-Tyrosine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Distilled water

Procedure:

-

Reaction Setup: In a sealed reaction vessel suitable for heating, suspend L-Tyrosine in deuterium oxide (D₂O).

-

Acidification: Carefully add deuterated sulfuric acid (D₂SO₄) to the suspension to create a 20% (v/v) acidic solution.[2]

-

H/D Exchange Reaction: Heat the reaction mixture for an extended period (e.g., 48-72 hours) at an elevated temperature (e.g., 100-120°C) to facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring.[2] The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR to observe the disappearance of the signals corresponding to the protons at the 3' and 5' positions.

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly neutralize the solution by adding a solution of sodium hydroxide to adjust the pH to the isoelectric point of tyrosine (approximately 5.7).[3] This will cause the crude deuterated L-tyrosine to precipitate out of the solution.

-

Initial Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold D₂O to remove residual acid and salts, followed by a wash with a small amount of cold ethanol.

Purification of L-Tyrosine-(phenyl-3,5-d2)

Achieving high chemical and isotopic purity is critical for the application of L-Tyrosine-(phenyl-3,5-d2).[4] A multi-step purification process involving decolorization and recrystallization is highly effective. This process is adapted from methods used to recover L-tyrosine from fermentation broths.[3]

Experimental Protocol: Purification by Decolorization and Isoelectric Crystallization

Procedure:

-

Redissolution: Dissolve the crude L-Tyrosine-(phenyl-3,5-d2) from the synthesis step in a dilute acid solution (e.g., 1 M HCl) with gentle heating. L-tyrosine has low solubility in neutral water but is soluble in acidic and alkaline solutions.[5]

-

Decolorization: Add a small amount of activated carbon to the solution to adsorb colored impurities and other organic contaminants. Stir the mixture for 30-60 minutes.

-

Removal of Carbon: Remove the activated carbon by filtering the hot solution through a pad of celite or a suitable filter paper.

-

Isoelectric Crystallization: Slowly add a dilute sodium hydroxide solution to the clear filtrate with constant stirring to adjust the pH to the isoelectric point (~5.7).[3] As the pH approaches this value, pure L-Tyrosine-(phenyl-3,5-d2) will precipitate as white, needle-like crystals.

-

Final Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals sequentially with cold distilled water and then cold ethanol to remove any remaining soluble impurities. Dry the final product under vacuum at a moderate temperature (e.g., 80°C) to a constant weight.[3]

The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), while the isotopic enrichment is determined by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Data Presentation

Quantitative data for L-Tyrosine-(phenyl-3,5-d2) is summarized below.

| Parameter | Value | Source(s) |

| Chemical Purity | ≥99% (CP) | [6] |

| Isotopic Purity | ≥98 atom % D | [6] |

| Mass Shift | M+2 | |

| Recovery Yield (Purification) | ~92% | [3] |

| Molecular Weight | 183.20 g/mol | [7] |

| Melting Point | >300 °C (dec.) |

Mandatory Visualizations

Signaling Pathway

L-Tyrosine is a critical precursor for the biosynthesis of catecholamines, a class of vital neurotransmitters and hormones.

Caption: The enzymatic conversion of L-Tyrosine to catecholamines.

Experimental Workflow

The overall process for producing high-purity L-Tyrosine-(phenyl-3,5-d2) is outlined below.

Caption: Workflow for the synthesis and purification of L-Tyrosine-d2.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. chemscene.com [chemscene.com]

A Technical Guide to the Physical Differences Between L-Tyrosine and L-Tyrosine-d2 for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the physical properties of L-Tyrosine and its deuterated isotopologue, L-Tyrosine-d2. The substitution of deuterium for hydrogen at specific positions in the L-Tyrosine molecule induces subtle yet significant changes in its physicochemical characteristics. These differences are of paramount importance in various research and drug development applications, particularly in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This document outlines the key physical differences, presents quantitative data in a comparative format, details experimental protocols for their characterization, and illustrates relevant biological and experimental workflows.

Introduction

L-Tyrosine is a non-essential aromatic amino acid that serves as a fundamental building block for proteins and a precursor for the synthesis of critical biomolecules, including neurotransmitters and hormones. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, yields deuterated L-Tyrosine (L-Tyrosine-d). This isotopic substitution, while minimally altering the molecule's overall chemical reactivity, imparts distinct physical properties that can be exploited for advanced analytical and therapeutic purposes. Understanding these physical distinctions is crucial for researchers in fields ranging from structural biology to drug metabolism and pharmacokinetics.

Comparative Physical and Chemical Properties

The primary physical difference between L-Tyrosine and L-Tyrosine-d2 arises from the increased mass of deuterium compared to protium (hydrogen). This mass difference influences various macroscopic and microscopic properties. The following tables summarize the key quantitative differences between the two molecules.

| Property | L-Tyrosine | L-Tyrosine-d2 | Data Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₉D₂NO₃ | N/A |

| Molecular Weight ( g/mol ) | 181.19 | ~183.20 | [1] |

| Exact Mass (Da) | 181.0739 | ~183.0864 | [1] |

| Melting Point (°C) | ~343 (decomposes) | >300 (decomposes) | N/A |

| Solubility in Water (g/L at 25°C) | 0.453 | Slightly lower than L-Tyrosine | [2] |

Table 1: General Physical and Chemical Properties

| Parameter | L-Tyrosine | L-Tyrosine-d2 | Data Source(s) |

| Crystal System | Orthorhombic | Assumed Orthorhombic | [3][4] |

| Space Group | P2₁2₁2₁ | Assumed P2₁2₁2₁ | [3][4] |

| Unit Cell Dimensions (Å) | a = 6.913, b = 21.118, c = 5.832 | Not experimentally determined, but expected to be very similar to L-Tyrosine | [3][4] |

Table 2: Crystallographic Data

Experimental Protocols for Characterization

Mass Spectrometry for Isotopic Enrichment and Quantification

Mass spectrometry is a fundamental technique for confirming the incorporation of deuterium and for quantifying the relative abundance of deuterated and non-deuterated species.

Objective: To differentiate and quantify L-Tyrosine and L-Tyrosine-d2 in a given sample.

Methodology:

-

Sample Preparation:

-

Prepare standard solutions of L-Tyrosine and L-Tyrosine-d2 of known concentrations in a suitable solvent (e.g., 0.1% formic acid in water).

-

For complex matrices (e.g., plasma, cell lysates), perform protein precipitation followed by solid-phase extraction to isolate the amino acids.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with liquid chromatography (LC-MS).

-

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over 5-10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-300.

-

Precursor Ions:

-

L-Tyrosine: [M+H]⁺ = 182.0811

-

L-Tyrosine-d2: [M+H]⁺ = 184.0937

-

-

Fragmentation (MS/MS): For structural confirmation, perform collision-induced dissociation (CID) on the precursor ions. Key fragment ions for L-Tyrosine include m/z 136.0757 (loss of HCOOH) and m/z 91.0542 (tropylium ion). The corresponding fragments for L-Tyrosine-d2 will be shifted by +2 Da.

-

-

Data Analysis:

-

Extract ion chromatograms (EICs) for the specific m/z values of L-Tyrosine and L-Tyrosine-d2.

-

Calculate the peak area ratios to determine the relative abundance and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is a powerful tool to confirm the site of deuteration and to study the structural and dynamic effects of isotopic labeling in larger biomolecules.

Objective: To verify the position of deuterium labeling in L-Tyrosine-d2 and to observe the spectral differences compared to L-Tyrosine.

Methodology:

-

Sample Preparation:

-

Dissolve L-Tyrosine and L-Tyrosine-d2 in a suitable deuterated solvent (e.g., D₂O with a pH indicator). Prepare samples at a concentration of approximately 10-20 mg/mL.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum for both samples.

-

Expected Observations:

-

In the spectrum of L-Tyrosine-d2, the proton signal corresponding to the deuterated position (in this case, the β-protons on the side chain) will be absent or significantly reduced in intensity.

-

The remaining proton signals may show subtle changes in chemical shift due to isotopic effects on the local electronic environment.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum for both samples.

-

Expected Observations:

-

The carbon signal directly attached to the deuterium atom(s) will exhibit a characteristic multiplet splitting pattern due to ¹³C-²H coupling (a triplet for a -CD₂- group).

-

This signal will also experience an isotopic shift (typically a slight upfield shift) compared to the corresponding signal in the L-Tyrosine spectrum.

-

-

-

2D NMR Spectroscopy (e.g., HSQC):

-

Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum.

-

Expected Observations:

-

In the HSQC spectrum of L-Tyrosine-d2, the cross-peak corresponding to the C-H correlation at the site of deuteration will be absent. This provides unambiguous confirmation of the labeling position.

-

-

Signaling Pathways and Experimental Workflows

Tyrosine Phosphorylation Signaling Pathway

L-Tyrosine is a key substrate in numerous cellular signaling pathways, most notably in protein phosphorylation cascades mediated by tyrosine kinases.[1][2][5] The hydroxyl group of the tyrosine side chain is the site of phosphorylation, a critical post-translational modification that regulates protein activity, localization, and interaction with other proteins.[2][6][7]

Experimental Workflow for Protein Structure Determination using Isotopic Labeling and NMR

The use of deuterated amino acids is a cornerstone of modern NMR-based structural biology, particularly for larger proteins where spectral overlap and rapid signal decay are significant challenges.[8][9]

Conclusion

The substitution of deuterium for hydrogen in L-Tyrosine results in measurable physical differences, most notably in molecular weight and mass spectrometric signature. While properties such as melting point and crystal structure are largely conserved, subtle effects on solubility are observed. These distinctions are not merely academic; they form the basis of powerful analytical techniques that are indispensable in modern drug discovery and development. The ability to track and quantify molecules with isotopic labels, and to simplify complex NMR spectra, provides researchers with invaluable tools to probe biological systems with high precision. This guide has provided a foundational overview of these differences and the experimental approaches to their characterization, intended to aid researchers in leveraging the unique properties of L-Tyrosine-d2 in their scientific endeavors.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The biological impact of deuterium and therapeutic potential of deuterium-depleted water [frontiersin.org]

- 6. deuterium, diatomic, normal -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 7. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to L-Tyrosine-d2-1 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and laboratory applications of L-Tyrosine-d2-1, a deuterated stable isotope-labeled amino acid crucial for a range of research applications. This document outlines key specifications from various suppliers, detailed experimental protocols for its use, and visual representations of relevant biochemical pathways and experimental workflows.

Commercial Suppliers and Quantitative Specifications

L-Tyrosine-d2-1 is available from several reputable suppliers of research chemicals and stable isotopes. The following table summarizes the key quantitative data for L-Tyrosine-d2-1 from a selection of commercial vendors to facilitate comparison and procurement decisions.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |

| MedchemExpress | L-Tyrosine-d2 | 72963-27-0 | 183.20 | 99.81% | Not Specified |

| Cambridge Isotope Laboratories | L-Tyrosine (3,3-D₂, 98%) | 72963-27-0 | 183.21 | ≥98% | 98% |

| Sigma-Aldrich | L-Tyrosine-(phenyl-3,5-d₂) | 30811-19-9 | 183.20 | 99% (CP) | 98 atom % D |

| LGC Standards | L-Tyrosine-d2 | 72963-27-0 | 183.201 | Not Specified | Not Specified |

| CP Lab Safety | L-Tyrosine-(phenyl-3, 5-d2) | 30811-19-9 | 183.2 | min 99% | min 98 atom% D |

Biochemical Significance: The Tyrosine Metabolism Pathway

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biological molecules, including neurotransmitters and hormones.[1] Understanding this pathway is essential for designing experiments that utilize L-Tyrosine-d2-1 as a tracer to study metabolic flux and enzyme activity.

Experimental Protocols

L-Tyrosine-d2-1 is primarily utilized as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics, as well as a tracer in metabolic labeling experiments such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2][3]

Protocol 1: Use of L-Tyrosine-d2-1 as an Internal Standard for LC-MS/MS Analysis

This protocol outlines the general steps for using L-Tyrosine-d2-1 as an internal standard for the quantification of endogenous L-Tyrosine in a biological sample.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of unlabeled L-Tyrosine (analyte) of known concentration in a suitable solvent (e.g., 0.1 M HCl).

-

Prepare a stock solution of L-Tyrosine-d2-1 (internal standard) of known concentration in the same solvent.

2. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol to precipitate proteins.

-

Internal Standard Spiking: Add a known amount of L-Tyrosine-d2-1 stock solution to the sample before protein precipitation to account for variability in sample processing.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the amino acids.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., C18) to separate L-Tyrosine from other sample components.

-

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

- Define the precursor-to-product ion transitions for both unlabeled L-Tyrosine and L-Tyrosine-d2-1.

-

Quantification: Create a calibration curve by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the unlabeled analyte. The concentration of L-Tyrosine in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Metabolic Labeling with L-Tyrosine-d2-1 (SILAC)

This protocol provides a basic workflow for a SILAC experiment to compare protein expression between two cell populations.

1. Cell Culture and Labeling:

-

Culture one population of cells in a "light" medium containing standard L-Tyrosine.

-

Culture the second population of cells in a "heavy" medium where standard L-Tyrosine is replaced with L-Tyrosine-d2-1.

-

Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.

2. Experimental Treatment:

-

Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.

3. Sample Harvesting and Protein Extraction:

-

Harvest both cell populations and lyse the cells to extract proteins.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

4. Protein Digestion:

-

Digest the combined protein mixture into peptides using a protease such as trypsin.

5. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of L-Tyrosine-d2-1.

-

The ratio of the peak intensities of the "heavy" and "light" peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using a deuterated amino acid internal standard.

Logical Framework for Supplier Selection

The choice of a commercial supplier for L-Tyrosine-d2-1 can significantly impact experimental outcomes. The following decision tree provides a logical framework for selecting the most appropriate supplier based on key experimental requirements.

References

An In-depth Technical Guide to the Isotopic Purity of L-Tyrosine-d2 and Its Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic purity of L-Tyrosine-d2, a deuterated variant of the amino acid L-Tyrosine. The significance of isotopic purity is paramount in its applications, ranging from metabolic research and neurological studies to its use as an internal standard in quantitative mass spectrometry. This document outlines the common synthetic approaches for L-Tyrosine-d2, details rigorous experimental protocols for determining its isotopic purity using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and discusses the implications of isotopic distribution on experimental outcomes. Furthermore, it explores the role of L-Tyrosine-d2 as a tracer in studying the catecholamine biosynthesis pathway, a critical process in neurobiology and drug development.

Introduction: The Significance of Isotopic Purity

L-Tyrosine, a non-essential amino acid, is a fundamental precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] The targeted replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), yields deuterated L-Tyrosine. L-Tyrosine-d2 specifically refers to L-Tyrosine with two deuterium atoms. The precise location of these deuterium atoms is crucial and is designated in the nomenclature, for example, as L-Tyrosine-3,3-d₂.[2]

The utility of L-Tyrosine-d2 in research is intrinsically linked to its isotopic purity , a measure of the extent to which the intended deuterium atoms are present in the molecule, and the absence of unintended isotopic variants.[3][4] High isotopic purity is critical for several reasons:

-

Quantitative Accuracy: In mass spectrometry-based applications, L-Tyrosine-d2 serves as an ideal internal standard for the precise quantification of endogenous L-Tyrosine.[5] The known concentration of the deuterated standard allows for accurate correction of variations in sample preparation and instrument response. Any significant presence of unlabeled (d0) or partially labeled (d1) species will compromise the accuracy of these measurements.[3]

-

Metabolic Flux Analysis: When used as a tracer to investigate metabolic pathways, the isotopic enrichment of L-Tyrosine-d2 and its downstream metabolites provides a direct measure of metabolic rates (fluxes).[5][6] A well-defined isotopic purity is essential for the accurate modeling and interpretation of these complex biological systems.

-

NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) studies, deuteration is employed to simplify complex proton spectra and to study protein dynamics.[7][8] The level and specificity of deuteration directly impact the quality and interpretability of the NMR data.

This guide will delve into the technical aspects of ensuring and verifying the isotopic purity of L-Tyrosine-d2 for its effective application in research and development.

Synthesis of L-Tyrosine-d2

The synthesis of L-Tyrosine-d2 with high isotopic enrichment is a multi-step process that requires careful control of reaction conditions to ensure specific and efficient deuterium incorporation. While numerous methods for the deuteration of amino acids exist, a common strategy for preparing L-Tyrosine-3,3-d₂ involves the deuteration of a suitable precursor followed by enzymatic or chemical resolution to obtain the desired L-enantiomer.

A representative synthetic approach is outlined below. It is important to note that specific laboratory protocols may vary.

Representative Synthetic Protocol: Reductive Amination

This method involves the reductive amination of a keto-acid precursor in a deuterated solvent.

Materials:

-

p-Hydroxyphenylpyruvic acid (p-OH PPA)

-

Deuterated ammonium buffer (e.g., in D₂O, pD adjusted to ~8.9)

-

Deuterated NADH (NADD) or a suitable reducing agent

-

Phenylalanine dehydrogenase (PheDH) or a similar aminotransferase

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Preparation of Deuterated Reaction Medium: Prepare a fully deuterated ammonium buffer solution using D₂O and adjust the pD to approximately 8.9.

-

Enzymatic Reaction: Dissolve p-Hydroxyphenylpyruvic acid in the deuterated buffer. Add NADD and the enzyme (e.g., PheDH). The enzyme will catalyze the reductive amination of the keto-acid, incorporating deuterium at the α-carbon.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or TLC.

-

Purification: Upon completion, the reaction mixture is purified to isolate the deuterated L-Tyrosine. This may involve ion-exchange chromatography or other chromatographic techniques to separate the amino acid from the enzyme and other reaction components.

-

Verification: The final product is analyzed by NMR and mass spectrometry to confirm its chemical identity and determine the isotopic purity.[9]

Determination of Isotopic Purity: Experimental Protocols

The assessment of isotopic purity is a critical quality control step. It involves determining the relative abundance of all isotopologues (molecules that differ only in their isotopic composition). For L-Tyrosine-d2, this means quantifying the proportions of d0, d1, and d2 species. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.[3][4]

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for quantifying the isotopic distribution of a compound.[10][11][12]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an electrospray ionization (ESI) source.

Materials:

-

L-Tyrosine-d2 sample

-

HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

-

Appropriate HPLC column for amino acid analysis (e.g., C18 reverse-phase)

Procedure:

-

Sample Preparation: Dissolve a small amount of the L-Tyrosine-d2 sample in a suitable solvent (e.g., the initial mobile phase) to a known concentration (e.g., 1 µg/mL).

-

LC Separation: Inject the sample onto the HPLC system. The chromatographic step separates the analyte of interest from any potential impurities. A typical gradient might be:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over several minutes.

-

-

MS Analysis:

-

The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

-

Acquire data in full scan mode with high resolution (>10,000) to resolve the isotopic peaks of L-Tyrosine.

-

The mass spectrometer will detect the protonated molecules [M+H]⁺. For L-Tyrosine (C₉H₁₁NO₃, MW = 181.07 g/mol ), the expected m/z values for the isotopologues are:

-

d0 ([C₉H₁₂NO₃]⁺): ~182.08

-

d1 ([C₉H₁₁DNO₃]⁺): ~183.09

-

d2 ([C₉H₁₀D₂NO₃]⁺): ~184.09

-

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue.

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue to determine the isotopic purity. The percentage of the d2 species represents the isotopic purity of the L-Tyrosine-d2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides information about the location and extent of deuteration. ¹H NMR is particularly useful for assessing the degree of deuterium incorporation by observing the reduction in the signal intensity of the corresponding protons.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Materials:

-

L-Tyrosine-d2 sample

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

Internal standard (optional, for quantification)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the L-Tyrosine-d2 sample in a deuterated solvent in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. This typically involves a longer relaxation delay to ensure full relaxation of all protons.

-

For L-Tyrosine-3,3-d₂, the signal corresponding to the β-protons (at the 3-position) will be significantly reduced or absent compared to the spectrum of unlabeled L-Tyrosine.

-

-

Data Analysis:

-

Integrate the signals of the remaining protons (e.g., aromatic protons) and compare them to the residual signal of the deuterated position.

-

The percentage of deuteration can be calculated by comparing the integral of the target proton signal in the deuterated sample to that of a known standard or an internal, non-deuterated proton signal within the molecule. For instance, the integration of the β-protons in L-Tyrosine-3,3-d₂ should be significantly less than 2 relative to the aromatic protons.[8][9]

-

Quantitative Data and Interpretation

The isotopic purity of commercially available L-Tyrosine-d2 is typically high, often exceeding 98%.[2] However, it is crucial for researchers to have a detailed breakdown of the isotopologue distribution.

Table 1: Representative Isotopic Purity Data for L-Tyrosine-d2

| Isotopologue | Theoretical m/z ([M+H]⁺) | Relative Abundance (%) |

| d0 (unlabeled) | 182.0812 | < 0.5 |

| d1 | 183.0875 | < 1.5 |

| d2 | 184.0938 | > 98.0 |

Note: The data presented in this table is representative. Actual values may vary between batches and suppliers and should be determined experimentally.

Applications and Signaling Pathways

The primary application of L-Tyrosine-d2 in biological research is as a tracer for studying the catecholamine biosynthesis pathway.[1][13][14] This pathway is fundamental to understanding neurotransmission and is a key target in the development of drugs for neurological and psychiatric disorders.

Catecholamine Biosynthesis Pathway

L-Tyrosine is the initial substrate for the synthesis of dopamine, which is subsequently converted to norepinephrine and epinephrine. By introducing L-Tyrosine-d2 into a biological system (e.g., cell culture or in vivo), researchers can trace the metabolic fate of the deuterated label through the pathway using mass spectrometry.

Caption: The enzymatic conversion of L-Tyrosine-d2 through the catecholamine pathway.

Experimental Workflow for Metabolic Flux Analysis

The use of L-Tyrosine-d2 in metabolic flux analysis allows for the quantification of the rate of catecholamine synthesis. A general workflow for such an experiment is as follows:

Caption: A generalized workflow for metabolic flux analysis using L-Tyrosine-d2.

Conclusion

The isotopic purity of L-Tyrosine-d2 is a critical parameter that dictates its reliability and utility in sophisticated research applications. A thorough understanding and verification of the isotopic distribution are essential for generating accurate and reproducible data. This guide has provided an in-depth overview of the significance of isotopic purity, methods for its determination, and its application in studying the biologically important catecholamine pathway. For researchers and drug developers, the principles and protocols outlined herein serve as a valuable resource for the effective use of L-Tyrosine-d2 and other stable isotope-labeled compounds.

References

- 1. SMPDB [smpdb.ca]

- 2. L-Tyrosine (3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5 [isotope.com]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Understanding metabolism with flux analysis: From theory to application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

Navigating the Stability of L-Tyrosine-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Tyrosine-d2, a deuterated form of the non-essential amino acid L-Tyrosine. Understanding the stability profile of this isotopically labeled compound is critical for its effective use as a tracer or internal standard in various research and drug development applications, including nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). This document outlines key stability factors, recommended storage protocols, potential degradation pathways, and methodologies for stability assessment.

Core Stability and Storage Recommendations

The stability of L-Tyrosine-d2 is paramount for ensuring the accuracy and reproducibility of experimental results. Like its non-deuterated counterpart, L-Tyrosine-d2 is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, light, moisture, and pH.

Storage Conditions

Proper storage is essential to maintain the integrity of L-Tyrosine-d2. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution.

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid | Room Temperature | Short-term | Sealed container, protected from moisture and light. |

| 4°C | Long-term | Sealed container, away from moisture and light. | |

| In Solvent | -20°C | 1 month | Sealed container, away from moisture and light. |

| -80°C | 6 months | Sealed container, away from moisture and light. |

Table 1: Recommended Storage Conditions for L-Tyrosine-d2

Factors Influencing Stability

Several environmental factors can accelerate the degradation of L-Tyrosine-d2. Researchers should be mindful of these to minimize the risk of compromising the compound's purity and isotopic enrichment.

-

Temperature: Elevated temperatures can increase the rate of degradation reactions. For long-term storage, maintaining a low temperature is crucial.[1]

-

Light: Exposure to light, particularly UV light, can induce photodegradation of the aromatic ring of the tyrosine molecule. It is recommended to store L-Tyrosine-d2 in amber vials or containers wrapped in foil to protect it from light.

-

Moisture: L-Tyrosine-d2 is hygroscopic and should be stored in a dry environment to prevent water absorption, which can facilitate degradation reactions.

-

pH: The pH of the solution can significantly impact the stability of L-Tyrosine. Extreme pH values, both highly acidic and alkaline, can lead to chemical modifications of the molecule. For maximum stability in solution, it is advisable to maintain a pH close to neutral (around 7.4).[1]

-

Oxygen: The phenolic side chain of tyrosine is susceptible to oxidation. To mitigate this, it is recommended to use degassed solvents and store solutions under an inert atmosphere, such as nitrogen or argon.

Potential Degradation Pathways

The primary degradation pathway for L-Tyrosine, and likely for L-Tyrosine-d2, is the oxidation of its phenolic ring. This can lead to the formation of various degradation products, which may interfere with experimental results. While specific degradation pathways for L-Tyrosine-d2 have not been extensively documented, the general pathways for L-Tyrosine provide a strong indication of what to expect.

Figure 1: Simplified potential degradation pathway for L-Tyrosine-d2.

Experimental Protocols for Stability Assessment

To ensure the integrity of L-Tyrosine-d2 for research purposes, it is crucial to perform stability studies. Forced degradation studies are a common approach to identify potential degradation products and establish the stability-indicating properties of analytical methods.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on L-Tyrosine-d2. The goal is to induce a target degradation of 5-20%.

1. Sample Preparation:

-

Prepare a stock solution of L-Tyrosine-d2 in a suitable solvent (e.g., water, methanol, or a buffer at neutral pH). The concentration should be appropriate for the analytical method being used.

2. Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photodegradation: Expose the solid compound or a solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specific duration.

3. Sample Analysis:

-

At predetermined time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

4. Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.

-

Calculate the percentage of degradation of L-Tyrosine-d2 under each stress condition.

Figure 2: Experimental workflow for a forced degradation study.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the stability of amino acids and their derivatives. A stability-indicating HPLC method should be able to separate the parent compound from its degradation products.

Typical HPLC Parameters for L-Tyrosine Analysis:

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength of approximately 275 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

Table 2: Example HPLC Conditions for L-Tyrosine Stability Testing

Conclusion

The stability of L-Tyrosine-d2 is a critical factor for its successful application in research and development. By adhering to the recommended storage conditions and being mindful of the factors that can influence its degradation, researchers can ensure the integrity and reliability of this valuable isotopically labeled compound. The implementation of systematic stability testing, including forced degradation studies, is highly recommended to understand the specific degradation profile of L-Tyrosine-d2 under various experimental conditions. This proactive approach will contribute to the generation of high-quality, reproducible data in a wide range of scientific investigations.

References

An In-depth Technical Guide to Stable Isotope Labeling with L-Tyrosine-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling using L-Tyrosine-d2, a powerful technique for quantitative proteomics. It covers the fundamental principles, detailed experimental protocols, and applications in studying cellular signaling pathways relevant to drug development, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Introduction to Stable Isotope Labeling in Mass Spectrometry

Quantitative proteomics is essential for understanding changes in protein abundance and post-translational modifications in response to various stimuli or disease states.[1] Mass spectrometry (MS)-based proteomics has become a standard for comprehensively analyzing proteomes.[2] A leading strategy within this field is the use of stable isotope labeling, which allows for the accurate determination of differential protein expression levels by introducing mass tags into proteins or peptides.[1][2]

One of the most robust methods is Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[3][4] This metabolic labeling approach involves growing cells in a medium where a natural ("light") amino acid is replaced with a "heavy," non-radioactive, stable isotope-labeled counterpart.[3] As cells grow and synthesize proteins, they incorporate these heavy amino acids.[4] When the proteomes from different experimental conditions (e.g., treated vs. untreated) are mixed, the resulting peptides can be distinguished by mass spectrometry due to the mass difference imparted by the isotope label.[5] This allows for precise relative quantification of proteins across different samples.[4]

L-Tyrosine-d2: A Tool for Quantitative Proteomics

L-Tyrosine is a non-essential amino acid critical for protein synthesis and cellular metabolism.[6] It serves as a precursor for the biosynthesis of vital molecules, including neurotransmitters like dopamine and hormones.[6][7] Tyrosine phosphorylation is a key post-translational modification that regulates a vast array of intracellular signal transduction processes, making it a focal point in drug discovery, particularly in oncology and the study of kinase inhibitors.[1][3][8]

L-Tyrosine-d2 is a deuterated form of L-Tyrosine, where two hydrogen atoms are replaced with deuterium. This stable isotope label makes it an effective tracer for metabolic studies and an internal standard for quantitative analysis by mass spectrometry.[9] The introduction of deuterium creates a predictable mass shift in peptides containing this amino acid, enabling their differentiation from unlabeled peptides in an MS spectrum.

Data Presentation: Properties and Mass Shift

The key physical and chemical properties of L-Tyrosine and its deuterated analog, L-Tyrosine-d2, are summarized below. The mass shift is a critical parameter for designing and interpreting quantitative proteomics experiments.

| Property | L-Tyrosine (Unlabeled) | L-Tyrosine-d2 (Labeled) | Reference(s) |

| Chemical Formula | C₉H₁₁NO₃ | C₉H₉D₂NO₃ | [10] |

| Molecular Weight | 181.19 g/mol | ~183.20 g/mol | [10] |

| Mass Shift (M+H)⁺ | N/A | +2 Da | N/A |

| Isotopic Purity | N/A | Typically >98% | N/A |

| Solubility in Water | 0.45 g/L at 25°C | Similar to unlabeled | [10][11] |

Quantitative Data from Isotope Labeling Studies

Stable isotope labeling allows for the precise measurement of changes in protein or metabolite levels. The kinetic isotope effect (KIE) can provide insights into reaction mechanisms, while SILAC ratios reveal changes in protein abundance.

| Parameter | Value | Context | Reference(s) |

| Kinetic Isotope Effect (KIE on Vmax) | 2.26 | For oxidative deamination of [2-²H]-L-Tyr, indicating the C-D bond cleavage is a rate-determining step. | [12] |

| Kinetic Isotope Effect (KIE on Vmax/KM) | 2.87 | For oxidative deamination of [2-²H]-L-Tyr. | [12] |

| Typical SILAC Protein Ratio Range | 0.8 - 1.25 | Represents differential abundance thresholds often considered significant in quantitative proteomics experiments. | [13][14] |

Detailed Experimental Protocols

This section outlines a detailed methodology for a SILAC experiment using L-Tyrosine-d2 to quantify changes in protein abundance and tyrosine phosphorylation, particularly in the context of studying a signaling pathway like EGFR.

SILAC Media Preparation and Cell Culture

-

Prepare SILAC Media: Use a commercial DMEM or RPMI medium that is deficient in L-Tyrosine, L-Lysine, and L-Arginine. Reconstitute the medium according to the manufacturer's instructions.

-

Create "Light" and "Heavy" Media:

-

Light Medium: Supplement the deficient medium with standard, unlabeled ("light") L-Tyrosine, L-Lysine, and L-Arginine to their normal physiological concentrations.

-

Heavy Medium: Supplement the deficient medium with L-Tyrosine-d2 ("heavy"), along with heavy isotopes of Lysine (e.g., ¹³C₆¹⁵N₂-Lys) and Arginine (e.g., ¹³C₆¹⁵N₄-Arg). Using heavy Lys/Arg ensures that all tryptic peptides are labeled.

-

-

Supplement and Sterilize: Add 10% dialyzed fetal bovine serum (dialysis removes free amino acids), penicillin/streptomycin, and other necessary supplements to both light and heavy media.[1] Filter-sterilize the final media.[1]

-

Cell Adaptation: Culture two separate populations of the chosen cell line (e.g., a cancer cell line overexpressing EGFR) in the "light" and "heavy" media, respectively. Cells should be passaged for at least 5-6 doublings to ensure near-complete (>95%) incorporation of the labeled amino acids into the proteome.[4][5]

Experimental Treatment and Cell Lysis

-

Synchronization: Before the experiment, starve the cells in serum-free SILAC media for a few hours to synchronize their growth state and reduce basal tyrosine phosphorylation levels.[1]

-

Stimulation: Treat the "heavy" labeled cells with a specific stimulus (e.g., Epidermal Growth Factor, EGF, to activate the EGFR pathway). The "light" labeled cells can serve as the unstimulated control.

-

Harvesting and Lysis:

-

Protein Quantification and Mixing: Determine the protein concentration of both the light and heavy lysates using a standard protein assay (e.g., BCA assay). Mix equal amounts of protein from the light and heavy lysates (1:1 ratio).[1] This step is crucial as it combines the samples early, minimizing downstream experimental variation.[5]

Protein Digestion and Peptide Preparation

-

Reduction and Alkylation:

-

Reduce the disulfide bonds in the mixed protein sample by adding DTT (dithiothreitol) to a final concentration of 5-10 mM and incubating for 1 hour at room temperature.[2]

-

Alkylate the cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating for 1 hour at room temperature in the dark.[2]

-

-

In-solution or In-gel Digestion:

-

Desalting and Cleanup: Before MS analysis, the resulting peptide mixture must be desalted and concentrated. This is typically done using C18 solid-phase extraction (SPE) columns or StageTips.[16]

LC-MS/MS Analysis

-

Liquid Chromatography (LC): Separate the peptides using a reverse-phase nano-LC system. Peptides are eluted from the column using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

-

Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap).

-

MS1 Scan: The mass spectrometer performs a full scan to detect the peptide precursor ions. In this scan, peptides labeled with L-Tyrosine-d2 will appear as doublets, separated by a specific mass-to-charge (m/z) difference from their light counterparts.

-

MS2 Scan (Tandem MS): The instrument isolates and fragments selected precursor ions to generate tandem mass spectra, which provide amino acid sequence information for peptide identification.

-

-

Data Analysis: Use specialized software to identify the peptides from the MS2 spectra and to quantify the relative abundance of the light and heavy peptide pairs from the MS1 scan intensities. The ratio of the heavy to light peak intensities reflects the change in abundance of that protein between the two experimental conditions.

Applications in Research and Drug Development

L-Tyrosine-d2 labeling is particularly valuable for studying signaling pathways that are heavily regulated by tyrosine phosphorylation. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling network, a critical target in cancer therapy.[8][17] Dysregulation of EGFR signaling, often through mutation or overexpression, can lead to uncontrolled cell proliferation and tumor growth.[17][18] Tyrosine kinase inhibitors (TKIs) are a major class of drugs designed to block the phosphorylation activity of receptors like EGFR.[19][20]

Visualizing Key Biological Pathways

Stable isotope labeling with L-Tyrosine-d2 allows researchers to precisely track changes within these complex networks.

Case Study: EGFR Signaling Pathway

Upon binding its ligand (e.g., EGF), EGFR undergoes dimerization and autophosphorylation on several C-terminal tyrosine residues.[18][21] These newly phosphorylated tyrosines act as docking sites for various adaptor proteins containing SH2 domains, initiating downstream cascades like the RAS-MAPK and PI3K-AKT pathways, which ultimately drive cellular proliferation and survival.[18][21]

Using a SILAC approach with L-Tyrosine-d2, researchers can precisely quantify the phosphorylation changes at specific tyrosine sites on EGFR and its downstream targets after EGF stimulation or TKI treatment. For example, a decrease in the heavy/light ratio for a specific phosphopeptide from a protein like STAT3 after treatment with an EGFR inhibitor would indicate that the drug is effectively blocking the signaling pathway at that node.

References

- 1. SILAC Pretreatment Protocol for Phosphotyrosine Proteins - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Phosphotyrosine Profiling Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 6. cellculturedish.com [cellculturedish.com]

- 7. Dopamine - Wikipedia [en.wikipedia.org]

- 8. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic studies on two patients with nonhepatic tyrosinemia using deuterated tyrosine loads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 13. Normalization and Statistical Analysis of Quantitative Proteomics Data Generated by Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ottawa Hospital Research Institute [ohri.ca]

- 16. wur.nl [wur.nl]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of L-Tyrosine in Human Plasma Using L-Tyrosine-d2 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Tyrosine in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, L-Tyrosine-d2, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of L-Tyrosine in a biological matrix.

Introduction

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its accurate quantification in biological fluids is crucial for various research areas, including neuroscience, metabolic studies, and drug development. The use of a stable isotope-labeled internal standard, such as L-Tyrosine-d2, is the gold standard for quantitative LC-MS/MS analysis. This is because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[1] This application note provides a comprehensive protocol for the quantification of L-Tyrosine in human plasma using L-Tyrosine-d2 as an internal standard.

Experimental Workflow

Figure 1: Experimental workflow for the LC-MS/MS quantification of L-Tyrosine.

Experimental Protocols

Materials and Reagents

-

L-Tyrosine standard (Sigma-Aldrich or equivalent)

-

L-Tyrosine-d2 (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Standard and Internal Standard Preparation

-

L-Tyrosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Tyrosine in water to prepare a 1 mg/mL stock solution.

-

L-Tyrosine Working Standards: Prepare a series of working standards by serially diluting the stock solution with water to create calibration standards.

-

L-Tyrosine-d2 Internal Standard (IS) Working Solution (10 µg/mL): Prepare a 10 µg/mL working solution of L-Tyrosine-d2 in water.

Sample Preparation

-

To 100 µL of plasma, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL L-Tyrosine-d2 internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[2]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (0.1% formic acid in water).

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity LC system or equivalent |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Sprayer Voltage | 3.0 kV |

| Capillary Temperature | 350°C |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Tyrosine | 182.1 | 136.1 |

| L-Tyrosine-d2 | 184.1 | 138.1 |

Note: The optimal collision energy should be determined for the specific instrument used.

Quantitative Data

The following tables summarize representative quantitative performance data for LC-MS/MS methods for tyrosine analysis using deuterated internal standards.[4]

Table 2: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | r² |

| L-Tyrosine | 10 - 5000 | >0.995 |